Regioisomeric Differentiation: Unique 1-Position Substitution versus 2-Position Analogs
The regioisomeric identity of 1-(benzylsulfanyl)pentan-3-one (1-position substitution) is a primary differentiator from its closest analog, 2-(benzylsulfanyl)pentan-3-one (CAS 117139-61-4, 2-position substitution) . The position of the sulfur-containing substituent relative to the ketone group dictates the molecule's conformational flexibility and potential metal-binding geometry. While direct comparative assay data are absent in the public domain, this structural difference is fundamental in medicinal chemistry and catalysis [1]. The 1-position isomer presents a distinct electronic and steric environment, which is expected to yield different reactivity in nucleophilic additions and metal-chelation events.
| Evidence Dimension | Substituent Position |
|---|---|
| Target Compound Data | Benzylsulfanyl group at the 1-position of the pentan-3-one backbone |
| Comparator Or Baseline | 2-(Benzylsulfanyl)pentan-3-one (CAS 117139-61-4) with benzylsulfanyl group at the 2-position |
| Quantified Difference | Qualitative structural difference; no direct quantitative activity data available. |
| Conditions | Structural analysis based on SMILES/InChI notation |
Why This Matters
For structure-activity relationship (SAR) studies and synthetic route design, the regioisomer must be explicitly specified to ensure reproducibility and intended molecular function.
- [1] PubChem. (2025). 1-(Benzylsulfanyl)pentan-3-one. Structure and InChI Key. National Center for Biotechnology Information. View Source
